S-Sulfocystein

Übersicht

Beschreibung

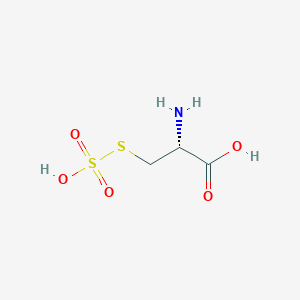

S-Sulfocystein: ist ein Derivat von L-Cystein, einer Aminosäure, die Schwefel enthält. Es zeichnet sich durch das Vorhandensein einer Sulfogruppe aus, die an das Schwefelatom von Cystein gebunden ist.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch die Reaktion von O-Acetylserin mit Thiosulfat synthetisiert werden. Diese Reaktion wird durch das Enzym this compound-Synthase katalysiert . Die Reaktionsbedingungen umfassen typischerweise ein wässriges Medium und einen kontrollierten pH-Wert, um eine optimale Enzymaktivität zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von this compound die Verwendung von rekombinanten Bakterien umfassen, die das Enzym this compound-Synthase exprimieren. Diese Bakterien können in Bioreaktoren kultiviert werden, wo sie das Enzym produzieren, das die Bildung von this compound aus O-Acetylserin und Thiosulfat katalysiert .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird S-Sulfocystein als Vorläufer für die Synthese verschiedener schwefelhaltiger Verbindungen verwendet.

Biologie: this compound spielt eine Rolle beim Schwefelstoffwechsel in Bakterien und Pflanzen. Es ist an der Biosynthese von Cystein und anderen schwefelhaltigen Aminosäuren beteiligt .

Medizin: In der medizinischen Forschung wird this compound wegen seiner möglichen therapeutischen Anwendungen untersucht. Es ist bekannt, dass es von Zellen aufgenommen und metabolisiert wird, was es zu einem Kandidaten für die Medikamentenentwicklung macht .

Industrie: In der biopharmazeutischen Industrie wird this compound bei der Produktion von therapeutischen Proteinen verwendet. Es wird Zellkulturmedien zugesetzt, um das Zellwachstum und die Produktivität zu steigern .

Wirkmechanismus

This compound übt seine Wirkungen durch seine Wechselwirkung mit intrazellulären Thiolen aus. Es bildet gemischte Disulfide mit Glutathion, die dann durch Glutaredoxin reduziert werden, um Cystein und Schwefelarten freizusetzen . Dieser Prozess trägt dazu bei, die Cystein-Homöostase aufrechtzuerhalten und unterstützt verschiedene Zellfunktionen, darunter Proteinsynthese und antioxidative Abwehr .

Wirkmechanismus

Target of Action

S-Sulfocysteine (SSC) is known to be taken up and metabolized in Chinese hamster ovary (CHO) cells used to produce novel therapeutic biological entities . The primary target of SSC is the enzyme S-sulfocysteine synthase, which plays a crucial role in chloroplast function .

Mode of Action

The mode of action of SSC involves its interaction with S-sulfocysteine synthase. This interaction results in the formation of an intracellular SSC/glutathione mixed disulfide, which is then reduced by glutaredoxin, releasing cysteine and sulfur species .

Biochemical Pathways

The biochemical pathways affected by SSC involve the synthesis of glutathione and taurine. The increased availability of cysteine, resulting from the action of SSC, is directed towards these pathways . Other cysteine catabolic pathways are also affected, indicating that cells strive to maintain cysteine homeostasis and cellular functions .

Pharmacokinetics

It is known that ssc is a bioavailable l-cysteine derivative, suggesting that it can be readily absorbed and distributed within the body

Result of Action

The action of SSC leads to increased cysteine availability, which is directed towards the synthesis of glutathione and taurine . This suggests that SSC may play a role in antioxidant processes and cellular functions.

Action Environment

The action of SSC is influenced by environmental factors. Therefore, the use of SSC, a more stable cysteine derivative, can enhance the efficacy and stability of these processes .

Biochemische Analyse

Biochemical Properties

S-Sulfocysteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms an intracellular mixed disulfide with glutathione, which is then reduced by glutaredoxin, releasing cysteine and sulfur species . This increased availability of cysteine is directed towards the synthesis of glutathione and taurine .

Cellular Effects

S-Sulfocysteine has profound effects on various types of cells and cellular processes. In CHO cells, it influences cell function by affecting cysteine homeostasis and cellular functions . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of S-Sulfocysteine involves its interactions at the molecular level. It forms a mixed disulfide with glutathione, which is then reduced by glutaredoxin . This process releases cysteine and sulfur species, thereby influencing the availability of cysteine for various biochemical reactions .

Temporal Effects in Laboratory Settings

The effects of S-Sulfocysteine change over time in laboratory settings. It is known for its stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of S-Sulfocysteine vary with different dosages in animal models. For instance, it has been shown to induce seizure-like behaviors in zebrafish .

Metabolic Pathways

S-Sulfocysteine is involved in various metabolic pathways. It interacts with enzymes such as glutaredoxin and is directed towards the synthesis of glutathione and taurine .

Transport and Distribution

S-Sulfocysteine is transported and distributed within cells and tissues. It is known to be transported by the cystine transporter YdjN in E. coli . The transport of S-Sulfocysteine via YdjN depends on the transcriptional regulator CysB .

Subcellular Localization

S-Sulfocysteine is localized in specific compartments or organelles within the cell. For instance, in Arabidopsis thaliana, an active S-Sulfocysteine synthase enzyme, which is involved in the synthesis of S-Sulfocysteine, is found exclusively in the thylakoid lumen of the chloroplast .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S-sulphocysteine can be synthesized through the reaction of O-acetylserine with thiosulfate. This reaction is catalyzed by the enzyme S-sulphocysteine synthase . The reaction conditions typically involve an aqueous medium and a controlled pH to ensure optimal enzyme activity.

Industrial Production Methods: In industrial settings, the production of S-sulphocysteine may involve the use of recombinant bacteria that express the enzyme S-sulphocysteine synthase. These bacteria can be cultured in bioreactors, where they produce the enzyme that catalyzes the formation of S-sulphocysteine from O-acetylserine and thiosulfate .

Analyse Chemischer Reaktionen

Reaktionstypen: S-Sulfocystein durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann oxidiert werden, um Sulfo-Glutathion und andere schwefelhaltige Verbindungen zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Sulfogruppe durch andere funktionelle Gruppen ersetzt wird.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen Cystein, Sulfo-Glutathion und andere schwefelhaltige Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-Cystein: Eine schwefelhaltige Aminosäure, die als Vorläufer für S-Sulfocystein dient.

N-Acetylcystein: Ein Derivat von Cystein, das als Medikament und Nahrungsergänzungsmittel verwendet wird.

Cystin: Die oxidierte Dimerform von Cystein.

Einzigartigkeit: this compound ist aufgrund seiner Sulfogruppe einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Im Gegensatz zu Cystein, das hauptsächlich an Redoxreaktionen beteiligt ist, kann this compound eine größere Bandbreite an chemischen Umwandlungen eingehen, was es in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll macht .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-sulfosulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKPBJYHPHHWAN-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7381-67-1 (mono-hydrochloride salt) | |

| Record name | S-Sulphocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20167649 | |

| Record name | S-Sulphocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | S-Sulfocysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cysteine-S-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1637-71-4 | |

| Record name | L-Cysteinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Sulphocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-sulphocysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Sulphocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine S-sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-SULFOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885F2S42LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cysteine-S-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 171 °C | |

| Record name | Cysteine-S-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.